molecular formula C6H11ClN4 B1431533 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride CAS No. 1263378-55-7

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B1431533
CAS No.: 1263378-55-7
M. Wt: 174.63 g/mol
InChI Key: PDGHREKDLLUVKX-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C6H11ClN4 and its molecular weight is 174.63 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that the condensed system of 1,2,4-triazole and piperazine, which is a part of this compound, has been regarded as a “privileged motif” for several decades . This suggests that the compound could potentially interact with numerous receptors.

Mode of Action

Compounds with similar structures have been shown to exhibit antibacterial activities . This suggests that 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride might interact with its targets, leading to changes that inhibit bacterial growth.

Biochemical Pathways

Given the potential antibacterial activity of similar compounds , it’s plausible that this compound could affect pathways related to bacterial growth and survival.

Result of Action

Similar compounds have shown antibacterial activities , suggesting that this compound might also have similar effects.

Biochemical Analysis

Biochemical Properties

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular processes. The interaction with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By affecting these pathways, this compound can alter cellular responses to external stimuli, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the compound can inhibit the activity of certain kinases, thereby preventing the phosphorylation of target proteins and altering downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. In terms of long-term effects, this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can either be excreted or further processed within the body. These metabolic interactions can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for determining the bioavailability and therapeutic potential of the compound .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-5-8-6-4-7-2-3-10(6)9-5;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHREKDLLUVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNCC2=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-55-7
Record name [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 3
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 4
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 5
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 6
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride

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